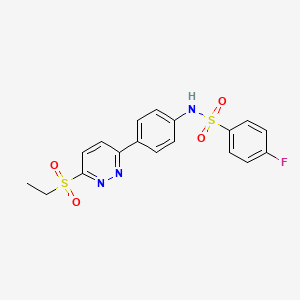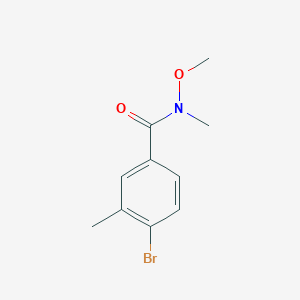
4-bromo-N-methoxy-N,3-dimethylbenzamide
Übersicht
Beschreibung
“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the CAS Number: 170230-01-0 . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “4-bromo-N-methoxy-N,3-dimethylbenzamide” involves a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide (12 g; 0.046 mol) in dry tetrahydrofuran (120 ml) under argon, at -78° C. This solution was treated dropwise over 15 minutes with diisobutylaluminium hydride (1.5 m in toluene) (46 ml; 0.069 mol). After a further 15 minutes, the reaction mixture was added to 5N HCl (100 ml) and extracted into diethyl ether. The organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a red oil (8.98 g, 97%).Molecular Structure Analysis
The InChI Code of “4-bromo-N-methoxy-N,3-dimethylbenzamide” is 1S/C10H12BrNO2/c1-7-6-8 (4-5-9 (7)11)10 (13)12 (2)14-3/h4-6H,1-3H3 . The structure of this compound can be found in various databases such as ChemSpider .Physical And Chemical Properties Analysis
“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a solid compound . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
One of the significant applications of compounds related to 4-bromo-N-methoxy-N,3-dimethylbenzamide is in photodynamic therapy (PDT) for cancer treatment. For instance, a study on new zinc phthalocyanine derivatives, which share some structural similarities with 4-bromo-N-methoxy-N,3-dimethylbenzamide, highlights their potential in PDT. These compounds have shown remarkable properties like high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Hypoglycemic and Hypolipidemic Analogs
Another research area involves the synthesis of analogs for medical applications, like hypoglycemic and hypolipidemic activities. A study synthesizing new analogues of Glibenclamide, a sulfonylurea oral hypoglycemic drug, by altering its structure with components including 4-bromo-3,5-dimethoxy benzamide, has shown promise in enhancing anti-hyperglycemic and anti-lipidemic activities in diabetic rats (Ahmadi et al., 2014).
Development of Novel Psychoactive Substances
Research into the structural characteristics and properties of various psychoactive substances has included compounds similar to 4-bromo-N-methoxy-N,3-dimethylbenzamide. For example, a study explored N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, providing insights into their gas chromatographic separations and mass spectrometry characteristics (Abiedalla et al., 2021).
Chemical Synthesis Intermediates
Compounds like 2-Bromo-6-methoxynaphthalene, related to 4-bromo-N-methoxy-N,3-dimethylbenzamide, are important intermediates in the synthesis of non-steroidal anti-inflammatory agents. Different synthetic procedures for such intermediates have been developed, considering environmental and toxicological factors (Xu & He, 2010).
Antidopaminergic Properties in Neuroleptic Agents
Research into antidopaminergic properties for potential neuroleptic agents includes the study of substituted 6-methoxysalicylamides, derived from compounds like 2,6-dimethoxybenzamides. These studies aim to develop treatments for conditions such as schizophrenia and involve understanding the binding affinity and inhibitory effects on dopamine receptors (De Paulis et al., 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLLHXSVCZPIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methoxy-N,3-dimethylbenzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


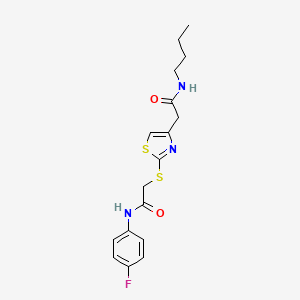
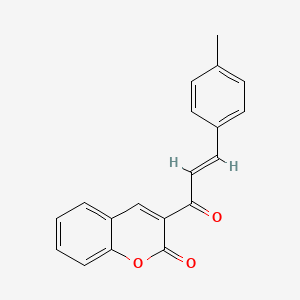
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
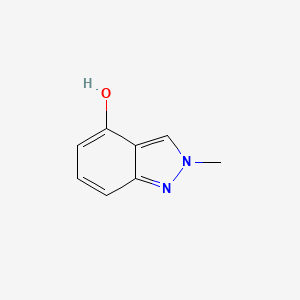
![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)
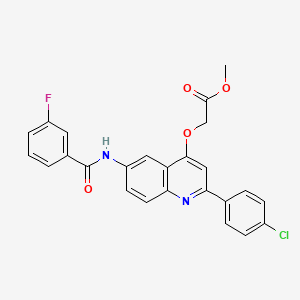
![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)

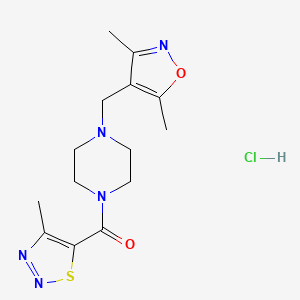
![4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2560419.png)
